
1-Chloro-2-(2,4-dichloro-1-phenylbut-1-en-1-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2-(2,4-dichloro-1-phenylbut-1-en-1-yl)benzene is a complex organic compound that belongs to the class of haloaromatic compounds. This compound is characterized by the presence of chlorine atoms attached to a benzene ring and a phenylbutenyl group. It is used in various chemical reactions and has applications in different fields of chemistry and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-2-(2,4-dichloro-1-phenylbut-1-en-1-yl)benzene typically involves the chlorination of a precursor compound. One common method is the Friedel-Crafts alkylation reaction, where benzene is reacted with 2,4-dichloro-1-phenylbut-1-ene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes using specialized equipment to ensure the efficient and safe handling of chlorine gas. The reaction conditions are optimized to achieve high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-2-(2,4-dichloro-1-phenylbut-1-en-1-yl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxyl groups, amines, or alkyl groups.
Oxidation Reactions: The compound can be oxidized to form corresponding chlorinated benzoic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dechlorinated products or hydrogenated derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or neutral conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are employed.
Major Products Formed:
Substitution Reactions: Formation of substituted benzene derivatives.
Oxidation Reactions: Formation of chlorinated benzoic acids.
Reduction Reactions: Formation of dechlorinated or hydrogenated products.
Aplicaciones Científicas De Investigación
1-Chloro-2-(2,4-dichloro-1-phenylbut-1-en-1-yl)benzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of 1-Chloro-2-(2,4-dichloro-1-phenylbut-1-en-1-yl)benzene involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s chlorine atoms can form covalent bonds with nucleophilic sites on these targets, leading to changes in their structure and function. The specific pathways involved depend on the context of its use and the nature of the target molecules.
Comparación Con Compuestos Similares
1-Chloro-2-(2,4-dichloro-1-phenylbut-1-en-1-yl)benzene can be compared with other similar haloaromatic compounds, such as:
1-Chloro-2-(dichloromethyl)benzene: Similar in structure but with a different substitution pattern on the benzene ring.
1,4-Dichlorobenzene: A simpler compound with two chlorine atoms directly attached to the benzene ring.
2,4-Dichlorophenylbutene: A related compound with a similar but less complex structure.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various chemical and industrial applications.
Propiedades
Número CAS |
832732-38-4 |
|---|---|
Fórmula molecular |
C16H13Cl3 |
Peso molecular |
311.6 g/mol |
Nombre IUPAC |
1-chloro-2-(2,4-dichloro-1-phenylbut-1-enyl)benzene |
InChI |
InChI=1S/C16H13Cl3/c17-11-10-15(19)16(12-6-2-1-3-7-12)13-8-4-5-9-14(13)18/h1-9H,10-11H2 |
Clave InChI |
DDUJJGGVWDCWAL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=C(CCCl)Cl)C2=CC=CC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[8-(2,6-Dimethylanilino)imidazo[1,5-a]pyrazin-5-yl]phenol](/img/structure/B14195638.png)
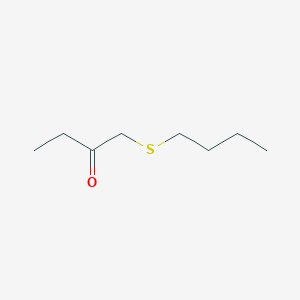
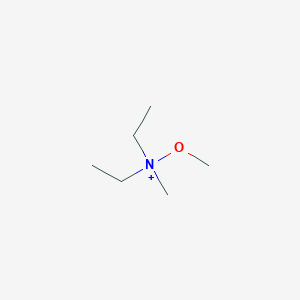

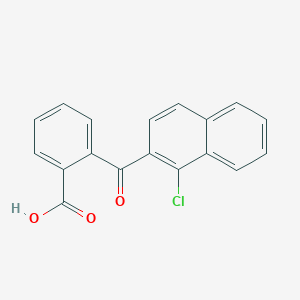
![1-Iodo-2-[(3-iodophenyl)ethynyl]benzene](/img/structure/B14195648.png)
![Ethyl [(4-methylpentyl)sulfanyl]acetate](/img/structure/B14195649.png)
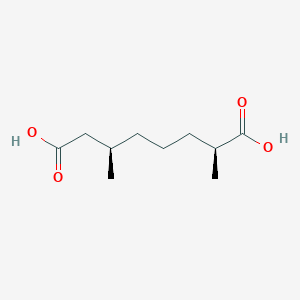
![1-[4-(2-Methyl-1,3-dioxepan-2-yl)phenyl]ethan-1-one](/img/structure/B14195666.png)

![5-Hydroxy-1-{4-[(trimethylsilyl)oxy]phenyl}dodecan-3-one](/img/structure/B14195681.png)
![{2-[(4-Chlorophenyl)methylidene]cyclopropyl}methanol](/img/structure/B14195707.png)
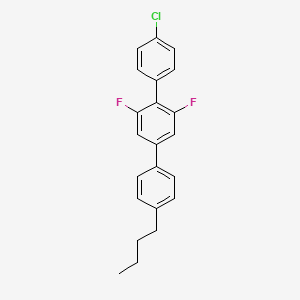
![([1,1'-Biphenyl]-2-yl)(9H-beta-carbolin-1-yl)methanone](/img/structure/B14195718.png)
